7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
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Overview
Description
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a complex organic compound with the molecular formula C10HBrCl3FN2 It is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) attached to a quinoline core, along with a nitrile group
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects will depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a quinoline derivative, followed by the introduction of the nitrile group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for halogen substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Scientific Research Applications
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4,6-trichloroquinoline-3-carbonitrile
- 2,4,6-Trichloro-8-fluoroquinoline-3-carbonitrile
- 7-Bromo-8-fluoroquinoline-3-carbonitrile
Uniqueness
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is unique due to the combination of multiple halogen atoms and a nitrile group on the quinoline core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HBrCl3FN2/c11-6-5(12)1-3-7(13)4(2-16)10(14)17-9(3)8(6)15/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDUEJNNJZLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HBrCl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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